2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyranopyridine-carbonitrile family, characterized by a fused pyranopyridine core with a nitrile (-CN) group at position 2. Key structural features include:
- Furan-2-yl substituent at position 4, introducing oxygen-based heteroaromaticity.
- Methyl group at position 7, contributing to steric effects.
Properties
Molecular Formula |
C20H16N4O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N4O3/c1-12-8-16-18(20(25)24(12)11-13-4-2-6-23-10-13)17(15-5-3-7-26-15)14(9-21)19(22)27-16/h2-8,10,17H,11,22H2,1H3 |
InChI Key |
LDVZSLNXVARETC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)N1CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-furyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of ammonium acetate as a catalyst, which facilitates the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the MCR process with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 and the pyridine nitrogen participate in nucleophilic substitutions. For example:
-
Acylation : Reacts with acetyl chloride in anhydrous dichloromethane to form N-acetyl derivatives, enhancing solubility for pharmacological screening.
-
Alkylation : Treatment with methyl iodide under basic conditions (NaH, DMF) yields N-methylated products, altering electronic properties.
Table 1: Substitution Reaction Parameters
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM | 0–25°C | 78–82 |
| Alkylation | Methyl iodide | DMF | 60°C | 65–70 |
Reduction Reactions
The carbonitrile (-C≡N) group undergoes selective reduction:
-
Catalytic Hydrogenation : Using Pd/C in ethanol under H₂ (1 atm) converts the nitrile to a primary amine (-CH₂NH₂).
-
Lithium Aluminum Hydride (LiAlH₄) : Reduces the nitrile to a methylamine group (-CH₂NH₂) in tetrahydrofuran (THF) at reflux.
Table 2: Reduction Outcomes
| Reducing Agent | Product | Reaction Time | Purity (%) |
|---|---|---|---|
| Pd/C + H₂ | 3-(Aminomethyl) derivative | 4–6 h | ≥95 |
| LiAlH₄ | 3-(Aminomethyl) derivative | 2 h | 90–92 |
Cyclization and Ring-Opening Reactions
The furan and pyran rings exhibit ring-specific reactivity:
-
Furan Ring Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in chloroform epoxidizes the furan ring, forming a dioxolane derivative .
-
Pyran Ring Functionalization : Reacts with Grignard reagents (e.g., CH₃MgBr) at the carbonyl (C=O) position, leading to alcohol intermediates .
Table 3: Cyclization and Oxidation Data
| Reaction | Reagent | Key Intermediate | Application |
|---|---|---|---|
| Epoxidation | mCPBA | Dioxolane | Bioactivity modulation |
| Grignard Addition | CH₃MgBr | Tertiary alcohol | Precursor for analogs |
Electrophilic Aromatic Substitution
The electron-rich furan and pyridine rings undergo halogenation:
-
Bromination : Using Br₂ in acetic acid introduces bromine at the furan’s α-position, confirmed by NMR .
-
Nitration : Concentrated HNO₃/H₂SO₄ nitrates the pyridine ring, yielding nitro derivatives for further reduction.
Microwave-Assisted Reactions
Microwave irradiation accelerates multi-step syntheses:
-
Cyclocondensation : Combines naphthalene-2,7-diol, malononitrile, and aldehydes under 400 W irradiation (140°C, 2 min) to form pyrano[3,2-c]pyridine scaffolds .
Table 4: Microwave Synthesis Parameters
| Substrate | Power (W) | Time | Product Yield (%) |
|---|---|---|---|
| Naphthalene-2,7-diol | 400 | 2 min | 85–90 |
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced bioactivity:
-
Anticancer Analogs : Chloro and nitro substituents improve P-glycoprotein inhibition (IC₅₀: 13.3–30.9 µM vs. Verapamil’s 14.3 µM) .
-
Antimicrobial Derivatives : Methylated amino groups exhibit moderate activity against E. coli and S. aureus.
This compound’s reactivity underscores its versatility as a scaffold in medicinal chemistry. Further studies should explore enantioselective syntheses and in vivo efficacy of its derivatives.
Scientific Research Applications
2-amino-4-(2-furyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-(2-furyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Solubility :
- Hydrophilic groups (e.g., -OH in Analog 1 , hydroxymethyl in Analog 6 ) enhance aqueous solubility.
- Lipophilic substituents (e.g., chlorophenyl in Analog 3 , methoxy in Analog 2 ) improve membrane permeability.
Electronic and Steric Modifications: Furan-2-yl (target) vs. Phenethyl (Analog 3) introduces steric hindrance, which may reduce enzymatic degradation .
Synthetic Routes: Many analogs are synthesized via multicomponent reactions involving 1,3-dicarbonyl compounds and malononitriles , suggesting a feasible pathway for the target compound.
Spectroscopic Signatures :
Biological Activity
The compound 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 612049-12-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 360.37 g/mol. The structure includes a pyrano-pyridine core fused with furan and pyridine moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O3 |
| Molecular Weight | 360.37 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 693.7 ± 55.0 °C |
| Flash Point | 373.3 ± 31.5 °C |
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been highlighted as effective methods for generating complex biologically active molecules. For instance, the compound can be synthesized using a combination of furan derivatives and pyridine-based reactants under controlled conditions to yield the desired product in moderate to high yields .
Anticancer Activity
Research indicates that derivatives of pyridine and related compounds exhibit significant anticancer properties. The structural features of the compound, particularly the presence of the pyridine ring and the carbonitrile group, are believed to enhance its antiproliferative activity against various cancer cell lines.
- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation or induction of apoptosis in cancer cells.
- Case Studies : In vitro studies have demonstrated that related compounds show IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer potential .
Antimicrobial and Antiviral Properties
Pyridine derivatives have also been reported to possess antimicrobial and antiviral activities. The unique structure of this compound might allow it to interact with microbial enzymes or viral proteins effectively.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Some derivatives have shown efficacy in inhibiting viral replication, particularly in models involving RNA viruses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
